Ethyl 2-naphthoate

Description

Structure

2D Structure

3D Structure

Properties

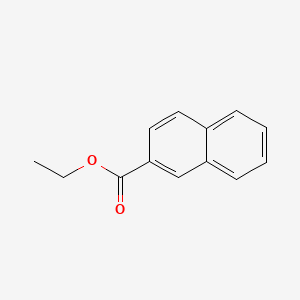

IUPAC Name |

ethyl naphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-2-15-13(14)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQKSINSCHCDMLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10184143 | |

| Record name | Ethyl 2-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3007-91-8 | |

| Record name | 2-Naphthalenecarboxylic acid, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3007-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-naphthoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003007918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3007-91-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171216 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-naphthoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Role of Ethyl 2-Naphthoate in Modern Synthesis

An In-depth Technical Guide to the Chemical Properties and Applications of Ethyl 2-Naphthoate

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

This compound, also known as ethyl naphthalene-2-carboxylate, is an aromatic ester of significant interest in the fields of organic synthesis and medicinal chemistry. Its rigid, planar naphthalene core and reactive ester functionality make it a versatile building block for the construction of more complex molecular architectures. As a derivative of 2-naphthoic acid, it serves as a crucial intermediate in the synthesis of compounds ranging from bioactive molecules to advanced materials.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and handling, grounded in established scientific principles and experimental data to support its application in research and development.

Section 1: Core Physicochemical and Spectroscopic Identity

A precise understanding of a compound's physical and spectroscopic properties is fundamental to its application in a laboratory setting. These parameters dictate appropriate handling, purification, and characterization methods.

Physicochemical Properties

This compound is a light yellow to light brown solid at room temperature.[3] Its aromatic nature confers poor solubility in water, but it is readily soluble in common organic solvents such as alcohols, ethers, and chlorinated solvents.[1][4][5]

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₂O₂ | [6][7][8] |

| Molecular Weight | 200.23 g/mol | [3][7][8] |

| CAS Number | 3007-91-8 | [3][6][7][8][9] |

| Appearance | Light yellow to light brown solid | [3] |

| Melting Point | 32 °C | [3][6] |

| Boiling Point | 304-309 °C | [3][6] |

| Density | ~1.117 g/mL | [6] |

| Refractive Index | ~1.596 | [3][6] |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band characteristic of the ester carbonyl (C=O) stretch, typically appearing around 1710-1730 cm⁻¹. Additional significant peaks correspond to C-O stretching and the aromatic C=C bonds of the naphthalene ring.[7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum shows characteristic signals for the ethyl group: a triplet around 1.4 ppm (CH₃) and a quartet around 4.4 ppm (CH₂). The seven protons of the naphthalene ring appear as a complex multiplet in the aromatic region, typically between 7.5 and 8.5 ppm.

-

¹³C NMR: The carbon NMR spectrum provides confirmation of the structure with a distinctive signal for the carbonyl carbon around 166 ppm. The ethyl group carbons appear at approximately 14 ppm (CH₃) and 61 ppm (CH₂), with the remaining signals corresponding to the ten carbons of the naphthalene ring.[8]

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) typically shows a prominent molecular ion peak (M⁺) at m/z = 200. Key fragmentation patterns include the loss of the ethoxy group (-OC₂H₅) to give a naphthoyl cation at m/z = 155, and further fragmentation of the naphthalene ring, with a significant peak at m/z = 127.[8]

Section 2: Synthesis and Purification

The most common and direct route to this compound is the Fischer esterification of 2-naphthoic acid with ethanol, a classic acid-catalyzed condensation reaction.

Fischer Esterification: Mechanism and Rationale

Fischer esterification is an equilibrium-controlled process. The reaction is driven to completion by employing an excess of one reactant (typically the alcohol) and/or by removing water as it is formed. The strong acid catalyst (e.g., H₂SO₄) serves a critical dual function: it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-naphthoic acid (1.0 eq) and an excess of absolute ethanol (5-10 eq).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approx. 5% of the carboxylic acid weight) to the mixture while stirring.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-6 hours).

-

Workup: Cool the mixture to room temperature. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Washing: Wash the organic layer sequentially with water and brine to remove any remaining inorganic impurities.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.

Workflow Diagram: Fischer Esterification

Caption: Synthesis workflow for this compound via Fischer Esterification.

Section 3: Chemical Reactivity and Synthetic Transformations

The reactivity of this compound is primarily governed by the ester functional group, which is susceptible to nucleophilic acyl substitution.

Hydrolysis (Saponification)

Alkaline hydrolysis, or saponification, is a fundamental reaction of esters. It is an irreversible process that yields the corresponding carboxylate salt and alcohol.[10][11] This reaction is often the first step in converting this compound back to its parent carboxylic acid or a salt thereof.

Experimental Protocol: Alkaline Hydrolysis of this compound

-

Setup: Dissolve this compound (1.0 eq) in a suitable solvent like ethanol in a round-bottom flask.

-

Hydrolysis: Add an aqueous solution of sodium hydroxide (e.g., 2M NaOH, 1.5-2.0 eq) and heat the mixture to reflux.[12]

-

Monitoring: The reaction proceeds until the ester is fully consumed, which can be observed by the disappearance of the oily ester layer and the formation of a homogeneous solution.

-

Isolation of Alcohol: After cooling, the alcohol (ethanol) can be removed by distillation.[10]

-

Isolation of Carboxylic Acid: The remaining aqueous solution contains sodium 2-naphthoate. To isolate the free acid, the solution is cooled in an ice bath and acidified with a strong acid (e.g., HCl) until the pH is acidic, causing 2-naphthoic acid to precipitate.[10][12]

-

Purification: The precipitated 2-naphthoic acid can be collected by vacuum filtration, washed with cold water, and purified by recrystallization.[12]

Mechanism Diagram: Base-Catalyzed Hydrolysis (Saponification)

Caption: Key steps in the saponification of an ester.

Reduction to Alcohol

Esters can be reduced to primary alcohols using powerful reducing agents. This transformation is synthetically useful for converting the carboxyl functional group into a hydroxymethyl group.

-

Reagent Choice: Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction. It is a potent hydride donor capable of reducing esters, whereas milder reagents like sodium borohydride (NaBH₄) are generally unreactive towards them.

-

Product: The reduction of this compound with LiAlH₄ yields 2-(hydroxymethyl)naphthalene and ethanol.

Reaction with Organometallic Reagents

The electrophilic carbonyl carbon of this compound readily reacts with nucleophilic organometallic reagents, such as Grignard reagents (R-MgX). This reaction provides a route to tertiary alcohols.

-

Mechanism: The reaction proceeds via two successive additions of the Grignard reagent. The first addition forms a ketone intermediate, which is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent.

-

Stoichiometry: A minimum of two equivalents of the Grignard reagent is required to drive the reaction to completion.

Section 4: Applications in Research and Drug Development

This compound and its parent acid are valuable precursors in synthetic chemistry.

-

Intermediate in Organic Synthesis: 2-Naphthoic acid and its esters are used as starting materials for creating more complex structures. For instance, they can undergo lithiation followed by addition reactions to create substituted dihydronaphthalenes.[1][13]

-

Precursors to Bioactive Molecules: The naphthalene scaffold is present in numerous pharmacologically active compounds. Substituted 2-naphthoic acid derivatives have been investigated for their potential as retinoic acid receptor-selective ligands, which have applications in dermatology and oncology.[5]

-

Fluorescence Studies: The naphthalene ring system is inherently fluorescent. As such, 2-naphthoic acid and its derivatives are sometimes used as fluorescent probes or in studies of electronic absorption spectra.[1][5]

Section 5: Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions to minimize risk.

Hazard Identification (GHS Classification)

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:[8]

-

H315: Causes skin irritation.[8]

-

H319: Causes serious eye irritation.[8]

-

H335: May cause respiratory irritation.[8]

The signal word associated with these hazards is "Warning".[3][8]

Recommended Handling and Personal Protective Equipment (PPE)

-

P261 & P271: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[8]

-

P264: Wash skin thoroughly after handling.[8]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[8]

-

First Aid (IF IN EYES): P305 + P351 + P338 - Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][8]

-

First Aid (IF ON SKIN): P302 + P352 - Wash with plenty of soap and water.[3][8]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.

References

- 1. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 2. 2-Naphthoic acid - Wikipedia [en.wikipedia.org]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 2-萘甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound [stenutz.eu]

- 7. Ethyl β-naphthoate [webbook.nist.gov]

- 8. This compound | C13H12O2 | CID 76363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. sserc.org.uk [sserc.org.uk]

- 13. 2-Naphthoic acid | 93-09-4 [chemicalbook.com]

Ethyl 2-naphthoate CAS number 3007-91-8

An In-Depth Technical Guide to Ethyl 2-Naphthoate (CAS 3007-91-8): Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of this compound (CAS: 3007-91-8), a key aromatic ester used in synthetic chemistry. Designed for researchers, chemists, and professionals in drug development, this document details the compound's properties, provides a robust protocol for its synthesis and purification, outlines methods for its analytical characterization, and discusses its applications as a versatile chemical intermediate.

Core Physicochemical Properties

This compound, also known as ethyl naphthalene-2-carboxylate, is a solid at room temperature, appearing as a light yellow to light brown substance.[1] Its rigid, planar naphthalene core and ester functionality make it a valuable building block in the synthesis of more complex molecular architectures. A summary of its key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 3007-91-8 | [1][2][3][4] |

| Molecular Formula | C₁₃H₁₂O₂ | [1][2][3] |

| Molecular Weight | 200.23 g/mol | [1][2][3] |

| IUPAC Name | ethyl naphthalene-2-carboxylate | [2] |

| Synonyms | Ethyl β-naphthoate, 2-Naphthalenecarboxylic acid ethyl ester | [1][5][6] |

| Melting Point | 32 °C | [1][7] |

| Boiling Point | 304-309 °C (at 760 mmHg) | [1][7] |

| Density | ~1.117 g/mL | [7] |

| Refractive Index | ~1.596 | [7] |

| Storage | Store at room temperature, sealed in a dry environment. | [8][9] |

Synthesis and Purification Workflow

The most direct and widely employed method for synthesizing this compound is the Fischer-Speier esterification of 2-naphthoic acid.[10][11] This classic reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol.

Principle of Synthesis: Fischer-Speier Esterification

Fischer esterification is a reversible, acid-catalyzed acyl substitution reaction.[12][13] The mechanism involves the protonation of the carbonyl oxygen of 2-naphthoic acid by a strong acid catalyst (e.g., H₂SO₄), which significantly increases the electrophilicity of the carbonyl carbon.[11][14] The nucleophilic oxygen of ethanol then attacks this activated carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, this compound.

To ensure a high yield, the chemical equilibrium must be shifted towards the products.[11][12] This is typically achieved by two strategies:

-

Using an Excess of a Reactant: The reaction is often carried out in a large excess of the alcohol (ethanol), which serves as both a reactant and the solvent.[12]

-

Removal of Water: As water is a product, its removal from the reaction mixture (e.g., via a Dean-Stark apparatus) will drive the equilibrium forward according to Le Châtelier's principle.[10][13]

Caption: Mechanism of Fischer-Speier Esterification.

Detailed Experimental Protocol: Synthesis

This protocol describes a standard laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood.

Reagents & Equipment:

-

2-Naphthoic Acid (1.0 eq)

-

Absolute Ethanol (20-30 eq, serves as solvent)

-

Concentrated Sulfuric Acid (H₂SO₄, ~0.1 eq, catalyst)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

-

Separatory funnel, beakers, Erlenmeyer flasks

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-naphthoic acid.

-

Reagent Addition: Add absolute ethanol to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid while stirring. The addition of acid is exothermic and should be done carefully.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) using a heating mantle. Let the reaction proceed for 4-6 hours.

-

Reaction Monitoring: Progress can be monitored by Thin-Layer Chromatography (TLC), comparing the reaction mixture to a spot of the starting 2-naphthoic acid. The disappearance of the starting material indicates reaction completion.

-

Work-up - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice-cold water. This will cause the crude ester to precipitate.

-

Neutralization: Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Perform two to three extractions to maximize recovery.

-

Washing: Combine the organic layers and wash sequentially with water and then brine to remove any remaining water-soluble impurities.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

-

Solvent Removal: Remove the solvent using a rotary evaporator to yield the crude this compound.

Workflow Diagram: Synthesis & Purification

Caption: General workflow for synthesis and purification.

Purification

The crude product obtained is often pure enough for some applications, but for high-purity requirements, such as in drug development, further purification is necessary. Recrystallization is the preferred method.

Protocol: Recrystallization

-

Dissolve the crude solid in a minimum amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added and the hot solution filtered to remove impurities.

-

Slowly add water to the hot ethanolic solution until the solution becomes faintly cloudy (the cloud point).

-

Rewarm the solution slightly until it becomes clear again.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the resulting crystals by vacuum filtration, wash with a small amount of cold ethanol-water, and dry under vacuum.

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is a critical step. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Spectroscopic Analysis

The following table summarizes the expected spectral data for this compound.[2]

| Technique | Key Diagnostic Features |

| ¹H NMR | - Aromatic Protons (7H): Complex multiplet signals between δ 7.5-8.5 ppm. - Methylene Protons (-OCH₂CH₃, 2H): Quartet around δ 4.4 ppm. - Methyl Protons (-OCH₂CH₃, 3H): Triplet around δ 1.4 ppm. |

| ¹³C NMR | - Carbonyl Carbon (C=O): Signal around δ 166 ppm. - Aromatic Carbons (10C): Multiple signals between δ 125-136 ppm. - Methylene Carbon (-OCH₂-): Signal around δ 61 ppm. - Methyl Carbon (-CH₃): Signal around δ 14 ppm. |

| IR Spectroscopy | - C=O Stretch (Ester): Strong, sharp absorbance around 1710-1725 cm⁻¹. - C-O Stretch: Strong absorbance around 1250-1300 cm⁻¹. - Aromatic C=C Stretch: Medium absorbances in the 1600-1450 cm⁻¹ region. - Aromatic C-H Stretch: Absorbance > 3000 cm⁻¹. |

| Mass Spec (EI) | - Molecular Ion (M⁺): Peak at m/z = 200. - Key Fragments: m/z = 172 ([M-C₂H₄]⁺), 155 ([M-OC₂H₅]⁺), 127 ([C₁₀H₇]⁺).[2] |

Chromatographic Analysis

Protocol: Thin-Layer Chromatography (TLC) for Purity Assessment

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Mobile Phase: A non-polar solvent system, such as 9:1 Hexane:Ethyl Acetate. The optimal system should place the product spot at an Rf value of ~0.3-0.5.

-

Procedure:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., ethyl acetate).

-

Spot the sample onto the TLC plate alongside a co-spot of the starting material (2-naphthoic acid).

-

Develop the plate in a chamber saturated with the mobile phase.

-

Visualize the spots under UV light (254 nm). The product should appear as a single, well-defined spot, distinct from the more polar starting material which will have a lower Rf value.

-

Diagram: Analytical Validation Workflow

Caption: Workflow for analytical validation of this compound.

Applications in Research and Development

Core Utility as a Synthetic Intermediate

This compound is primarily used as an intermediate in organic synthesis.[5] Its structure offers two key points for chemical modification: the ester group and the naphthalene ring system.

-

Ester Modifications: The ester can undergo hydrolysis back to the carboxylic acid, reduction to the corresponding alcohol (2-naphthalenemethanol), or reaction with Grignard reagents to form tertiary alcohols.

-

Aromatic Ring Chemistry: The naphthalene ring can undergo electrophilic aromatic substitution reactions, although the conditions must be carefully controlled. The ester group is a deactivating, meta-directing group with respect to the ring it is attached to.

The compound serves as a valuable precursor for the synthesis of substituted naphthalenes, which are important scaffolds in materials science and agrochemicals.[15][16]

Relevance in Medicinal Chemistry and Drug Discovery

The naphthalene core is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, such as the non-steroidal anti-inflammatory drug (NSAID) Naproxen.[16] this compound provides a readily accessible starting point for the synthesis of novel naphthalene-based compounds for biological screening.

Furthermore, the ester functionality is a common feature in prodrugs .[17] A prodrug is an inactive compound that is converted into an active drug in the body. Esterification is a widely used strategy to improve a drug's properties, such as increasing its lipophilicity to enhance membrane permeability or masking a polar carboxylic acid group to improve oral absorption.[17][18] Researchers can use this compound as a fragment or building block when designing new chemical entities or exploring prodrug strategies for naphthalene-containing drug candidates.

Safety and Handling

This compound is an irritant and requires careful handling using appropriate personal protective equipment (PPE).

-

GHS Hazard Classification:

-

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood.[19][20]

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.[19][21]

-

Handling: Avoid breathing dust or vapors.[21] Wash hands thoroughly after handling.[1][20] Avoid contact with skin, eyes, and clothing.[19]

-

Storage: Store in a tightly closed container in a dry, cool place away from incompatible materials such as strong oxidizing agents.[8][9][20]

-

References

- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 2. This compound | C13H12O2 | CID 76363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sinfoobiotech.com [sinfoobiotech.com]

- 4. This compound | 3007-91-8 [sigmaaldrich.cn]

- 5. β-Naphthoic acid ethyl ester | 3007-91-8 | FN70677 [biosynth.com]

- 6. Ethyl β-naphthoate [webbook.nist.gov]

- 7. This compound [stenutz.eu]

- 8. This compound | 3007-91-8 [sigmaaldrich.com]

- 9. 3007-91-8|this compound|BLD Pharm [bldpharm.com]

- 10. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 11. Fischer Esterification [organic-chemistry.org]

- 12. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. nbinno.com [nbinno.com]

- 16. CN101781172A - Novel process for efficiently and continuously synthesizing 2-naphthol - Google Patents [patents.google.com]

- 17. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. echemi.com [echemi.com]

- 20. fishersci.com [fishersci.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

Core Molecular Identity and Physicochemical Profile

An In-depth Technical Guide to Ethyl 2-Naphthoate: Properties, Synthesis, and Applications

This guide provides an in-depth technical overview of this compound, a key chemical intermediate and building block for the research, drug discovery, and materials science sectors. We will move beyond simple data recitation to explore the causal relationships behind its properties and the strategic considerations for its synthesis and application, reflecting field-proven insights for professionals.

This compound, also known as ethyl naphthalene-2-carboxylate, is an aromatic ester characterized by a naphthalene core functionalized with an ethyl ester group at the C2 position. This structure imparts a unique combination of rigidity, hydrophobicity, and chemical reactivity that underpins its utility.

The planar, electron-rich naphthalene ring system is a well-known fluorophore and a common scaffold in medicinal chemistry. The ethyl ester group provides a reactive handle for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation to form novel derivatives. Understanding these fundamental properties is the first step in leveraging this compound for advanced applications.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₂O₂ | [1][2] |

| Molecular Weight | 200.23 g/mol | [1][2] |

| CAS Number | 3007-91-8 | [1][2] |

| IUPAC Name | ethyl naphthalene-2-carboxylate | [2] |

| Melting Point | 32 °C | [3] |

| Boiling Point | 304 °C | [3] |

| Density | 1.117 g/mL | [3] |

| Appearance | White to off-white solid or liquid | [3][4] |

Synthesis and Purification: A Protocol Built on Trustworthiness

The reliable synthesis of this compound is critical for ensuring the validity of downstream experiments. The most common and robust laboratory-scale method is the Fischer esterification of 2-naphthoic acid. This acid-catalyzed reaction with ethanol is an equilibrium-driven process, necessitating strategic choices to maximize yield.

Causality in Experimental Design

-

Choice of Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄), is used to protonate the carbonyl oxygen of the carboxylic acid. This crucial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic ethanol.

-

Driving the Equilibrium: To achieve a high yield, the equilibrium must be shifted towards the product side, in accordance with Le Châtelier's principle. This is accomplished by using a large excess of one reactant (ethanol, which also serves as the solvent) and/or by removing the water byproduct as it forms.

-

Purification Strategy: The workup procedure is designed to systematically remove the catalyst, unreacted carboxylic acid, and excess ethanol. A wash with sodium bicarbonate solution neutralizes the acidic catalyst and deprotonates any remaining 2-naphthoic acid, converting it to its water-soluble sodium salt, which is then easily removed in the aqueous phase.

Detailed Experimental Protocol: Fischer Esterification

Objective: To synthesize and purify this compound from 2-naphthoic acid.

Materials:

-

2-Naphthoic acid (1.0 eq)

-

Anhydrous Ethanol (20.0 eq, serves as reactant and solvent)

-

Concentrated Sulfuric Acid (0.1 eq, catalyst)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Diethyl ether or Ethyl acetate (for extraction)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-naphthoic acid and anhydrous ethanol.

-

Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the excess ethanol using a rotary evaporator.

-

Extraction & Wash: Dissolve the residue in diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with: a. Water (2x) b. Saturated sodium bicarbonate solution (2x, or until no more CO₂ evolution is observed) c. Brine (1x)

-

Drying & Filtration: Dry the separated organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent.

-

Final Concentration: Remove the solvent from the filtrate via rotary evaporation to yield the crude this compound.

-

Purification (Optional): If necessary, purify the crude product by vacuum distillation or column chromatography.

Synthesis Workflow Diagram

Caption: Figure 1: Synthesis and Purification Workflow

Analytical Validation and Quality Control

Confirming the identity and purity of a synthesized compound is a non-negotiable step for scientific integrity. A multi-technique approach ensures a self-validating system.

-

Mass Spectrometry (MS): Provides definitive confirmation of the molecular weight. For this compound, Electron Ionization (EI) mass spectrometry will show a prominent molecular ion (M⁺) peak at m/z 200.[1][2] Key fragmentation patterns, such as the loss of the ethoxy group (-OC₂H₅) leading to a peak at m/z 155, further validate the structure.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. The spectrum of this compound will be dominated by a strong C=O stretching vibration for the ester at approximately 1710-1730 cm⁻¹. Other characteristic peaks include C-O stretches and aromatic C-H and C=C vibrations.[1][2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide the most detailed structural information, confirming the connectivity of all atoms in the molecule.

Applications in Drug Discovery and Development

This compound is more than a simple chemical; it is an enabling tool for medicinal chemists and drug development professionals.

-

Scaffold for Synthesis: The naphthalene core is a privileged structure in drug design, appearing in numerous approved drugs. This compound serves as a readily available starting material for the synthesis of complex pharmaceutical agents, including potential anti-inflammatory or anti-cancer compounds.[5]

-

Prodrug Strategies: The ester functionality can be incorporated into prodrug designs.[6] A drug with poor solubility or an unfavorable pharmacokinetic profile can be chemically modified with a naphthoate ester to enhance its properties, such as membrane permeability, with the ester being cleaved in vivo by metabolic esterases to release the active drug.

-

Fragment-Based Drug Discovery (FBDD): With a molecular weight of 200.23 g/mol , this compound fits perfectly within the "Rule of Three" criteria for a fragment. It can be used in screening campaigns to identify initial low-affinity binders to a biological target, which can then be optimized into potent lead compounds.

-

Fluorescent Probes: The inherent fluorescence of the naphthalene ring allows for the development of fluorescent probes and labels. By chemically linking this compound to other molecules, researchers can track their distribution and interactions within biological systems.

Caption: Figure 2: Role in Drug Discovery

Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety.

-

GHS Hazards: this compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9] Keep away from strong oxidizing agents and bases.[10]

References

- 1. Ethyl β-naphthoate [webbook.nist.gov]

- 2. This compound | C13H12O2 | CID 76363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [stenutz.eu]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to Ethyl 2-Naphthoate: Structure, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive exploration of ethyl 2-naphthoate, a key aromatic ester with significant applications in both research and industrial settings. The document delineates its chemical structure and physicochemical properties, offers a detailed, field-proven protocol for its synthesis via Fischer esterification with an emphasis on the underlying chemical principles, and discusses its utility as a versatile building block, particularly in the realms of medicinal chemistry and fragrance science. This guide is structured to serve as a practical and authoritative resource for professionals engaged in chemical synthesis and drug development.

Molecular Architecture and Physicochemical Profile

This compound (also known as ethyl naphthalene-2-carboxylate) is an aromatic ester distinguished by a naphthalene scaffold. Its molecular formula is C₁₃H₁₂O₂, and it possesses a molecular weight of 200.23 g/mol . The core structure consists of a bicyclic naphthalene ring system to which an ethyl ester group (-COOCH₂CH₃) is attached at the C2 position. This fusion of a planar, hydrophobic naphthalene core with a polar ester functionality imparts a unique combination of properties that are leveraged in its various applications.

Key Structural & Physicochemical Data:

| Property | Value | Rationale & Significance |

| Molecular Formula | C₁₃H₁₂O₂ | Defines the elemental composition. |

| Molecular Weight | 200.23 g/mol | Essential for stoichiometric calculations in synthesis. |

| Appearance | White to off-white crystalline solid | Indicates purity at ambient temperature. |

| Melting Point | 32-34 °C | A narrow melting range is a key indicator of high purity. |

| Boiling Point | 308-309 °C | Its high boiling point necessitates vacuum distillation for purification. |

| Density | ~1.114 g/mL | Useful for mass-to-volume conversions in experimental setups. |

| Refractive Index (n_D) | ~1.595 | An important physical constant for quality control and identification. |

| Solubility | Insoluble in water; Soluble in ethanol, ether, chloroform | Governs the choice of solvents for reaction, extraction, and purification. |

| CAS Number | 3007-91-8 | Unique identifier for chemical substance registration. |

Synthesis of this compound: Principles and Protocols

While several methods exist for the synthesis of esters, the Fischer esterification of 2-naphthoic acid remains the most prevalent, scalable, and economically viable approach.

Primary Synthetic Route: Fischer Esterification

This acid-catalyzed esterification is a classic example of a nucleophilic acyl substitution reaction. It involves the reaction of a carboxylic acid (2-naphthoic acid) with an alcohol (ethanol) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

Causality Behind Experimental Choices:

-

Acid Catalyst: The catalyst's role is to protonate the carbonyl oxygen of the 2-naphthoic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, rendering it highly susceptible to nucleophilic attack by the weakly nucleophilic ethanol.

-

Excess Alcohol: The Fischer esterification is a reversible equilibrium reaction.[1][2][3] In accordance with Le Châtelier's principle, using a large excess of one reactant—in this case, ethanol, which also conveniently serves as the solvent—shifts the equilibrium towards the formation of the ester product, thereby maximizing the yield.[2][4][5]

-

Heat/Reflux: The reaction possesses a significant activation energy barrier and is typically slow at room temperature. Heating the mixture to reflux provides the necessary thermal energy to overcome this barrier and achieve a reasonable reaction rate.[1]

Reaction Mechanism Visualization:

Caption: Mechanistic pathway of the acid-catalyzed Fischer Esterification.

Detailed Step-by-Step Experimental Protocol:

-

Reaction Setup: Charge a round-bottom flask equipped with a magnetic stir bar with 2-naphthoic acid (1.0 eq) and absolute ethanol (5-10 eq). The ethanol serves as both reactant and solvent.

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.05-0.1 eq) dropwise to the mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 78 °C). The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-8 hours).

-

Cooling & Quenching: Allow the reaction to cool to room temperature. Slowly pour the mixture into a beaker containing ice-cold water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product into an organic solvent such as diethyl ether or ethyl acetate (3 x volume of the initial reaction mixture).

-

Neutralization Wash: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This critical step neutralizes the strong acid catalyst and removes any unreacted 2-naphthoic acid by converting it to its water-soluble sodium salt. [6][7][8] Vent the separatory funnel frequently as CO₂ gas is evolved.

-

Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This step helps to remove residual water and break up any emulsions.

-

Drying: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), then filter to remove the solid.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: Purify the crude product by vacuum distillation to obtain the final, high-purity this compound.

Alternative Synthetic Route: From Acyl Chloride

For acid-sensitive substrates where Fischer esterification is not viable, an alternative route involves the conversion of 2-naphthoic acid to 2-naphthoyl chloride, followed by reaction with ethanol.

Workflow for Acyl Chloride Method:

Caption: Synthesis of this compound via the 2-Naphthoyl Chloride intermediate.

This method is often faster and not reversible but requires the use of reagents like thionyl chloride (SOCl₂) or oxalyl chloride and is typically performed in the presence of a base like pyridine to neutralize the HCl byproduct.[9]

Analytical Characterization and Quality Control

The identity and purity of the synthesized this compound must be rigorously confirmed. The following are expected analytical results:

| Technique | Expected Data & Interpretation |

| ¹H NMR (CDCl₃) | δ ~1.4 (t, 3H, -CH₃), δ ~4.4 (q, 2H, -OCH₂-), δ ~7.5-8.6 (m, 7H, Ar-H). The integration, multiplicity, and chemical shifts of the ethyl and aromatic protons are diagnostic.[10][11] |

| ¹³C NMR (CDCl₃) | δ ~14 ( -CH₃), δ ~61 (-OCH₂-), δ ~125-136 (aromatic carbons), δ ~167 (C=O, ester carbonyl). The carbonyl signal is a key identifier. |

| IR Spectroscopy | Strong, sharp C=O stretch at ~1710-1735 cm⁻¹, C-O stretch at ~1250-1300 cm⁻¹, and aromatic C-H stretches >3000 cm⁻¹.[12][13][14] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 200.23. |

Applications in Research and Drug Development

This compound is more than a simple organic compound; it is a valuable intermediate and structural motif in several high-value applications.

-

Fragrance and Perfumery: It possesses a mild, fruity, wine-like aroma, leading to its use in fine fragrances and cosmetic formulations.

-

Precursor in Organic Synthesis: It serves as a starting material for a wide range of more complex molecules. The ester can be hydrolyzed back to the carboxylic acid, reduced to the corresponding alcohol (2-naphthalenemethanol), or reacted with Grignard reagents.

-

Drug Discovery and Medicinal Chemistry: The naphthalene ring is a privileged scaffold in medicinal chemistry, appearing in numerous pharmacologically active compounds. The 2-naphthoic acid template, for which this compound is a protected precursor, has been explored for the development of potent antagonists for targets like the P2Y₁₄ receptor, which is implicated in inflammatory processes.[15] Naphthoquinone and naphthol derivatives, accessible from precursors like this compound, exhibit a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties, making this structural class highly attractive for drug design.[16][17][18]

Safety and Handling

This compound is an irritant to the skin, eyes, and respiratory system. All handling should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory. Consult the Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information.

References

- 1. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]

- 2. quora.com [quora.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. homework.study.com [homework.study.com]

- 5. cerritos.edu [cerritos.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uploads-ssl.webflow.com [uploads-ssl.webflow.com]

- 9. 2-Naphthoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 12. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 13. IR Absorption Table [webspectra.chem.ucla.edu]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. pubs.acs.org [pubs.acs.org]

- 16. nbinno.com [nbinno.com]

- 17. Novel naphtho[2,3-b]furan-2,4,9(3H)-trione derivatives as potent ERα inhibitors: design, regioselective synthesis, HMBC-NMR characterization, in silico molecular Docking and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Ethyl 2-Naphthoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical properties of ethyl 2-naphthoate, an aromatic ester of significant interest in chemical synthesis and materials science. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering not only a compilation of key physicochemical data but also the underlying scientific principles and practical experimental methodologies for their determination. The guide is structured to provide both foundational knowledge and actionable protocols, ensuring scientific integrity and empowering researchers to confidently handle and characterize this compound.

Introduction: The Significance of this compound

This compound (C₁₃H₁₂O₂) is a naphthalene derivative characterized by an ethyl ester group at the second position of the naphthalene ring. Its rigid, aromatic structure and ester functionality impart unique properties that make it a valuable building block in organic synthesis. The naphthalene moiety is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. Understanding the physical properties of this compound is paramount for its effective use in designing novel molecular entities, optimizing reaction conditions, and developing robust purification strategies. This guide delves into the essential physical characteristics that define the behavior of this compound in both laboratory and industrial settings.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical properties is the bedrock of its application in research and development. These properties dictate its behavior in different environments and are crucial for process design, formulation, and quality control.

Summary of Physical Data

The key physical properties of this compound are summarized in the table below for quick reference. These values represent a synthesis of data from various authoritative sources.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₂O₂ | [1][2][3][4] |

| Molecular Weight | 200.23 g/mol | [1][2] |

| Appearance | Solid | [5] |

| Melting Point | 32 °C | |

| Boiling Point | 308-309 °C | |

| Density | 1.114 g/cm³ | |

| Refractive Index | 1.5951 | |

| CAS Number | 3007-91-8 | [1][2][4] |

Solubility Profile

The solubility of a compound is a critical parameter for its use in synthesis, purification, and formulation. While specific quantitative solubility data for this compound in a wide range of solvents is not extensively documented in readily available literature, its solubility can be inferred from its chemical structure and the known solubility of its parent compound, 2-naphthoic acid.

2-Naphthoic acid is reported to be soluble in alcohol, diethyl ether, methanol, and ethyl acetate.[6][7] Given that esterification of a carboxylic acid generally increases its lipophilicity, it is highly probable that this compound exhibits good solubility in a range of common organic solvents.

Inferred Solubility of this compound:

-

Soluble in: Ethanol, Methanol, Acetone, Chloroform, Ethyl Acetate, Diethyl Ether, Toluene.

This solubility profile makes it amenable to a variety of reaction conditions and purification techniques such as recrystallization and chromatography.

Experimental Methodologies for Characterization

The accurate determination of physical properties is essential for verifying the identity and purity of a compound. This section outlines the standard experimental protocols for characterizing this compound.

Synthesis of this compound via Fischer Esterification

The most common and straightforward method for preparing this compound is the Fischer esterification of 2-naphthoic acid with ethanol in the presence of an acid catalyst.[8][9][10]

Reaction Scheme:

Figure 1: Fischer Esterification of 2-Naphthoic Acid.

Step-by-Step Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-naphthoic acid (1 equivalent) and absolute ethanol (a 5-10 fold excess to drive the equilibrium).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the excess ethanol is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent like ethyl acetate.

-

Neutralization: The organic layer is washed sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, and then with brine.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated to yield the crude this compound.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[11][12] The choice of solvent is critical for successful recrystallization.

Figure 2: General Workflow for Recrystallization.

Step-by-Step Protocol:

-

Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. A mixed solvent system (e.g., ethanol/water) may also be effective.

-

Dissolution: Dissolve the crude product in the minimum amount of the chosen boiling solvent.

-

Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution briefly boiled.

-

Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them in a desiccator or a vacuum oven.

Determination of Melting Point

The melting point is a key indicator of a compound's purity. A pure crystalline solid will have a sharp melting point range of 1-2°C.

Protocol using a Digital Melting Point Apparatus:

-

Sample Preparation: Finely powder a small amount of the dry, purified this compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in the heating block of the melting point apparatus.

-

Heating: Heat the block rapidly to about 10-15°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the molecular structure of a synthesized compound.

Workflow for Spectroscopic Analysis:

Figure 3: Workflow for Spectroscopic Characterization.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound will show characteristic absorption bands for the ester functional group. Key expected peaks include a strong C=O stretching vibration around 1720-1740 cm⁻¹ and C-O stretching vibrations in the 1000-1300 cm⁻¹ region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide information about the different types of protons and their connectivity. Expected signals include those for the aromatic protons of the naphthalene ring, a quartet for the -OCH₂- protons, and a triplet for the -CH₃ protons of the ethyl group.

-

¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester group (typically in the 160-180 ppm range) and the aromatic carbons.

-

-

Mass Spectrometry (MS): Typically performed using Gas Chromatography-Mass Spectrometry (GC-MS), this technique will provide the molecular weight of the compound and information about its fragmentation pattern, further confirming its structure. The molecular ion peak (M⁺) should correspond to the molecular weight of this compound.

Safety and Handling

While specific safety data for this compound is not extensively detailed, it is prudent to handle it with the care afforded to all laboratory chemicals. Based on the safety information for related compounds like 2-naphthol, appropriate safety precautions should be taken.[13]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide has provided a detailed examination of the physical properties of this compound, a compound of considerable utility in organic synthesis and materials science. By presenting a consolidated summary of its physicochemical data, along with robust and validated experimental protocols for its synthesis, purification, and characterization, this document aims to equip researchers with the essential knowledge and practical tools required for their work. Adherence to the described methodologies will ensure the reliable and safe handling of this important chemical intermediate, fostering innovation and advancing scientific discovery.

References

- 1. This compound | C13H12O2 | CID 76363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl β-naphthoate [webbook.nist.gov]

- 3. PubChemLite - this compound (C13H12O2) [pubchemlite.lcsb.uni.lu]

- 4. This compound [stenutz.eu]

- 5. This compound | Elex Biotech LLC [elexbiotech.com]

- 6. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 7. chembk.com [chembk.com]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. athabascau.ca [athabascau.ca]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Organic Chemistry - LabArchives, Your Electronic Lab Notebook [mynotebook.labarchives.com]

- 12. scs.illinois.edu [scs.illinois.edu]

- 13. chembk.com [chembk.com]

An In-depth Technical Guide to the Solubility of Ethyl 2-Naphthoate in Organic Solvents

Introduction: The Critical Role of Solubility in Scientific Research and Development

In the realms of pharmaceutical development, materials science, and synthetic chemistry, the solubility of a compound is a cornerstone physical property that dictates its utility and applicability. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile in various organic solvents is not merely academic; it is a critical parameter that influences everything from reaction kinetics and purification strategies to formulation and bioavailability. This guide provides an in-depth technical exploration of the solubility of ethyl 2-naphthoate, a key aromatic ester, in a range of common organic solvents. By synthesizing theoretical principles with practical methodologies, this document aims to equip the reader with the knowledge to predict, measure, and manipulate the solubility of this and similar compounds, thereby accelerating research and development endeavors.

Physicochemical Profile of this compound

A thorough understanding of a molecule's intrinsic properties is fundamental to predicting its behavior in solution. This compound is an ester of 2-naphthoic acid and ethanol, possessing a bicyclic aromatic naphthalene core.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₂O₂ | [1][2] |

| Molecular Weight | 200.23 g/mol | [1] |

| Appearance | Light yellow to light brown solid | [3] |

| Melting Point | 32 °C | [3][4] |

| Boiling Point | 308-309 °C | [3] |

| Density | 1.1143 g/mL | [3] |

| CAS Number | 3007-91-8 | [1][2] |

The presence of the large, nonpolar naphthalene ring system dominates the molecular structure, suggesting a preference for nonpolar or moderately polar solvents. The ester functional group introduces a degree of polarity, allowing for some interaction with more polar solvents.

Theoretical Framework: The Principles Governing Solubility

The adage "like dissolves like" serves as a foundational, albeit simplified, principle in predicting solubility. This concept is rooted in the intermolecular forces between the solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

The solubility of this compound can be rationalized by considering its molecular structure:

-

Naphthalene Moiety: The large, aromatic naphthalene core is hydrophobic and primarily interacts through van der Waals forces. This component favors dissolution in nonpolar, aromatic, or weakly polar solvents that can also engage in these types of interactions.

-

Ester Group: The ester functional group (-COO-) introduces a polar component to the molecule. The carbonyl oxygen and the ether oxygen can act as hydrogen bond acceptors, and the carbonyl group possesses a dipole moment. This allows for dipole-dipole interactions and potential hydrogen bonding with protic solvents.

The overall solubility in a given solvent will be a balance between the contributions of the nonpolar naphthalene ring and the polar ester group.

Estimated Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Polarity | Estimated Solubility of this compound | Rationale for Estimation |

| Hexane | Nonpolar | Low to Moderate | The nonpolar nature of hexane will favorably interact with the naphthalene ring, but the polar ester group will limit solubility. Naphthalene itself is soluble in hexane.[5] |

| Toluene | Nonpolar (Aromatic) | High | Toluene's aromatic ring can engage in π-stacking interactions with the naphthalene moiety of this compound, leading to favorable dissolution. Aromatic hydrocarbons are generally good solvents for naphthalene.[5][8] |

| Ethyl Acetate | Moderately Polar | High | Ethyl acetate is an ester, similar to the solute, and can engage in favorable dipole-dipole interactions. Ethyl benzoate is highly soluble in ethyl acetate.[6] |

| Acetone | Polar Aprotic | Moderate to High | Acetone's carbonyl group can interact with the ester functionality. Naphthalene shows good solubility in acetone.[5][9] |

| Ethanol | Polar Protic | Moderate | The polar hydroxyl group of ethanol can interact with the ester group of this compound. However, the nonpolar naphthalene tail may limit overall solubility compared to less polar solvents. Naphthalene is soluble in ethanol, with solubility increasing with temperature.[7] |

| Methanol | Polar Protic | Low to Moderate | Methanol is more polar than ethanol, and its smaller alkyl chain is less able to solvate the large nonpolar naphthalene group, likely resulting in lower solubility compared to ethanol. |

Experimental Determination of Solubility: A Step-by-Step Protocol

For precise and reliable solubility data, experimental determination is indispensable. The following protocol outlines a common and effective method for measuring the solubility of a solid compound like this compound in an organic solvent.

The Isothermal Shake-Flask Method

This method is considered a gold standard for solubility determination due to its simplicity and reliability.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed test tubes

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of scintillation vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary time-course experiment can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) syringe.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Quantification:

-

Dilute the filtered sample to a known volume with the same solvent.

-

Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., UV-Vis spectrophotometry by creating a calibration curve, or HPLC with a suitable standard).

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in units of g/100 mL, mg/mL, or mol/L.

-

Caption: A schematic overview of the isothermal shake-flask method for determining the solubility of a solid in a liquid.

Visualization of Molecular Interactions and Solubility

The following diagram illustrates the conceptual relationship between the molecular properties of this compound and a solvent, and the resulting solubility.

Caption: A diagram illustrating the interplay of molecular features of this compound and solvent properties that determine solubility.

Conclusion: A Practical Framework for Understanding and Utilizing Solubility Data

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. While a lack of extensive experimental data necessitates a degree of estimation, the foundational principles of solubility, rooted in molecular structure and intermolecular forces, provide a robust framework for prediction and experimental design. The provided protocol for the isothermal shake-flask method offers a reliable means of generating precise solubility data in the laboratory. For researchers and professionals in drug development and the chemical sciences, a deep understanding of solubility is not just beneficial but essential for the successful progression of their work. It is our hope that this guide will serve as a valuable resource in these endeavors.

References

- 1. This compound | C13H12O2 | CID 76363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl β-naphthoate [webbook.nist.gov]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. This compound [stenutz.eu]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Naphthalene - Sciencemadness Wiki [sciencemadness.org]

- 8. researchgate.net [researchgate.net]

- 9. reddit.com [reddit.com]

A Guide to the Spectroscopic Characterization of Ethyl 2-Naphthoate

Introduction

In the fields of chemical research and pharmaceutical development, the unambiguous structural confirmation of a molecule is a foundational requirement for advancing any project. Spectroscopic analysis provides the empirical data necessary to elucidate molecular structure, confirm identity, and assess purity. Ethyl 2-naphthoate (CAS: 3007-91-8, Formula: C₁₃H₁₂O₂) is an aromatic ester with applications as a synthetic intermediate and a fragrance component.[1] This technical guide provides an in-depth analysis of its signature spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—offering not just the data, but the scientific rationale behind the spectral features and the experimental protocols for their acquisition.

Molecular Structure and Atom Numbering

A clear understanding of the molecule's architecture is essential before delving into its spectral data. The structure of this compound, with standardized numbering for NMR assignments, is presented below.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out atomic connectivity and confirm the structure.

¹H NMR Spectroscopy Analysis

Proton NMR provides information on the number of distinct proton environments, their electronic surroundings, and the number of neighboring protons.

Table 1: ¹H NMR Spectral Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| 8.63 | s | 1H | - | H-1 |

| 8.08 | dd | 1H | 8.6, 1.7 | H-3 |

| 7.96 | d | 1H | 8.7 | H-4 |

| 7.89 | d | 1H | 8.1 | H-5 or H-8 |

| 7.87 | d | 1H | 8.1 | H-8 or H-5 |

| 7.58 | ddd | 1H | 8.1, 6.9, 1.2 | H-6 or H-7 |

| 7.53 | ddd | 1H | 8.1, 6.9, 1.2 | H-7 or H-6 |

| 4.45 | q | 2H | 7.1 | -OCH₂ CH₃ |

| 1.44 | t | 3H | 7.1 | -OCH₂CH₃ |

(Data sourced from Spectral Database for Organic Compounds, SDBS)

Interpretation of the ¹H NMR Spectrum:

-

Aliphatic Region (1-5 ppm): The ethyl group provides a classic signature. The triplet at 1.44 ppm (3H) is assigned to the methyl protons (-CH₃). It is split into a triplet by its two neighboring methylene protons (n+1=3). The quartet at 4.45 ppm (2H) corresponds to the methylene protons (-OCH₂-). Its downfield shift is due to the deshielding effect of the adjacent oxygen atom.[2] This signal is split into a quartet by the three neighboring methyl protons (n+1=4). The identical coupling constant (J = 7.1 Hz) between the triplet and quartet confirms their connectivity.

-

Aromatic Region (7-9 ppm): The seven protons on the naphthalene ring appear in a complex, overlapping region between 7.5 and 8.7 ppm. The most downfield proton at 8.63 ppm is a singlet, characteristic of H-1, which is peri-deshielded by the carbonyl group. The other protons exhibit complex splitting patterns (doublets, doublet of doublets, etc.) due to ortho, meta, and para couplings, which are characteristic of a 2-substituted naphthalene system.

¹³C NMR Spectroscopy Analysis

Carbon NMR reveals the number of chemically non-equivalent carbon atoms in the molecule. In broadband-decoupled spectra, each unique carbon appears as a single line.

Table 2: ¹³C NMR Spectral Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 166.5 | C =O (Ester Carbonyl) |

| 135.5 | C-4a or C-8a |

| 132.5 | C-8a or C-4a |

| 131.0 | C-1 |

| 129.4 | C-3 |

| 128.2 | C-5 or C-8 |

| 127.9 | C-8 or C-5 |

| 127.7 | C-2 |

| 126.7 | C-6 or C-7 |

| 126.6 | C-7 or C-6 |

| 125.2 | C-4 |

| 61.1 | -OCH₂ CH₃ |

| 14.4 | -OCH₂CH₃ |

(Data sourced from Spectral Database for Organic Compounds, SDBS)

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon: The signal at 166.5 ppm is characteristic of an ester carbonyl carbon, which is significantly deshielded and appears far downfield.

-

Aromatic Carbons: Ten distinct signals are observed in the aromatic region (125-136 ppm), consistent with the ten carbons of the naphthalene ring system. The two quaternary carbons (C-4a, C-8a) are found around 132-136 ppm.

-

Aliphatic Carbons: The methylene carbon (-OCH₂-) appears at 61.1 ppm, shifted downfield by the attached oxygen. The methyl carbon (-CH₃) is found upfield at 14.4 ppm, typical for a terminal sp³-hybridized carbon.[3]

Experimental Protocol: NMR Spectroscopy

Caption: Standard workflow for NMR sample analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

|---|---|---|---|

| 3060-3080 | Medium | C-H stretch | Aromatic (sp²) |

| 2980-2990 | Medium | C-H stretch | Aliphatic (sp³) |

| 1718 | Strong, Sharp | C=O stretch | Ester |

| 1600-1630 | Medium | C=C stretch | Aromatic Ring |

| 1250-1300 | Strong | C-O stretch | Ester (Aryl-C-O) |

| 1100-1130 | Strong | C-O stretch | Ester (O-Alkyl-C) |

(Data sourced from NIST Chemistry WebBook and SpectraBase)[4]

Interpretation of the IR Spectrum:

The IR spectrum provides definitive evidence for the key functional groups in this compound.

-

The most prominent peak is the strong, sharp absorption at 1718 cm⁻¹ , which is the characteristic stretching frequency for the carbonyl group (C=O) of an α,β-unsaturated/aromatic ester.

-

A pair of strong bands in the fingerprint region, around 1250-1300 cm⁻¹ and 1100-1130 cm⁻¹ , corresponds to the asymmetric and symmetric C-O stretching vibrations of the ester linkage.

-

Absorptions just above 3000 cm⁻¹ (e.g., ~3065 cm⁻¹) are indicative of C-H stretching from the sp²-hybridized carbons of the naphthalene ring.

-

Absorptions just below 3000 cm⁻¹ (e.g., ~2985 cm⁻¹) are due to the C-H stretching of the sp³-hybridized carbons of the ethyl group.

Experimental Protocol: FTIR Spectroscopy

-

Instrument Preparation: Ensure the ATR (Attenuated Total Reflectance) crystal or salt plates (NaCl) are clean by wiping with a solvent like isopropanol and allowing it to fully evaporate.

-

Background Scan: Perform a background scan to capture the spectrum of the ambient environment (e.g., CO₂, water vapor), which will be automatically subtracted from the sample spectrum.

-

Sample Application:

-

For ATR: Place a single drop of liquid this compound directly onto the crystal.

-

For Transmission (Liquid Film): Place a small drop of the sample onto one salt plate and gently press the second plate on top to create a thin capillary film.

-

-

Data Acquisition: Place the sample holder in the instrument and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information based on its fragmentation pattern upon ionization.

Table 4: Key Mass Spectral Data (Electron Ionization) for this compound

| m/z (Mass/Charge) | Relative Abundance (%) | Proposed Fragment |

|---|---|---|

| 200 | 26 | [M]⁺ (Molecular Ion) |

| 172 | 93 | [M - C₂H₄]⁺ |

| 155 | 100 | [M - •OC₂H₅]⁺ (Naphthoyl cation) |

| 127 | >50 | [C₁₀H₇]⁺ (Naphthyl cation) |

(Data sourced from PubChem)[1]

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak: The peak at m/z 200 corresponds to the molecular weight of this compound (C₁₃H₁₂O₂), confirming its elemental composition.[1]

-

Base Peak: The base peak (most abundant fragment) is observed at m/z 155 . This corresponds to the loss of an ethoxy radical (•OC₂H₅, 45 Da), resulting in the highly stable, resonance-stabilized naphthoyl cation. This is a classic fragmentation pathway for ethyl esters.[5]

-

Other Major Fragments:

-

The peak at m/z 172 is likely formed via a McLafferty rearrangement, leading to the loss of ethene (C₂H₄, 28 Da) and formation of the 2-naphthoic acid radical cation.

-

The fragment at m/z 127 results from the subsequent loss of a carbon monoxide (CO, 28 Da) molecule from the naphthoyl cation (m/z 155), yielding the stable naphthyl cation.

-

Primary Fragmentation Pathway